N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group and a butanamide-linked benzothiazolone moiety. Its molecular formula is C₂₁H₁₈N₄O₃S₂, with a molecular weight of ~438.5 g/mol (estimated based on analogs in and ). The compound’s structure integrates two pharmacologically significant motifs:
- 1,3,4-Thiadiazole: Known for antimicrobial, anticancer, and anti-inflammatory activities due to its electron-rich sulfur and nitrogen atoms .
- Benzothiazolone: A redox-active scaffold implicated in kinase inhibition and neuroprotective effects .
The butanamide linker provides conformational flexibility, allowing optimal spatial alignment between the thiadiazole and benzothiazolone groups.
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-15-10-8-14(9-11-15)13-19-23-24-21(29-19)22-18(26)7-4-12-25-20(27)16-5-2-3-6-17(16)30-25/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,24,26) |
InChI Key |
HFIJJPPMURCAQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide-Carboxylic Acid Cyclization
A one-pot method involves reacting thiosemicarbazide with 4-methoxybenzyl-substituted carboxylic acids in the presence of polyphosphate ester (PPE) as a dehydrating agent. The reaction proceeds through intermediate acylation and subsequent cyclodehydration:
Procedure :
-
Reagents : Thiosemicarbazide (1.0 equiv), 4-methoxybenzylacetic acid (1.1 equiv), PPE (4.0 equiv), chloroform (solvent).
-
Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
-
Workup : Neutralization with 10% NaOH, extraction with ethyl acetate, and silica gel chromatography (70% ethyl acetate/hexane).
Bromothiazole-Thiol Coupling
An alternative route uses 2-bromo-5-nitrothiazole and 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Sodium methoxide facilitates nucleophilic substitution:
Procedure :
-
Reagents : 2-Bromo-5-nitrothiazole (1.2 equiv), 5-(4-methoxybenzylamino)-1,3,4-thiadiazole-2-thiol (1.0 equiv), NaOMe (2.0 equiv), methanol.
-
Conditions : Room temperature, 16 hours.
-
Workup : Acidification with 1N HCl, filtration, and recrystallization from ethanol.
Synthesis of the 3-Oxo-1,2-Benzothiazole Moiety
The benzothiazole component is prepared via cyclization of thioamide precursors:
Tetrabromomethane-Catalyzed Cyclization
A solvent-free method employs CBr₄ as a halogen bond donor to activate thioamides:
Procedure :
-
Reagents : 2-Aminothiophenol (1.0 equiv), methyl 4-nitrobenzoate (1.1 equiv), CBr₄ (0.2 equiv).
-
Conditions : 100°C, 4 hours.
-
Workup : Extraction with dichloromethane, evaporation, and recrystallization from acetone.
Oxidative Cyclization with H₂O₂
Hydrogen peroxide oxidizes thioamide intermediates to form the 3-oxo group:
Procedure :
-
Reagents : 2-Mercaptobenzamide (1.0 equiv), H₂O₂ (30%, 2.0 equiv), acetic acid.
-
Conditions : 70°C, 2 hours.
-
Workup : Dilution with ice water, filtration.
Coupling of Thiadiazole and Benzothiazole Units
The final step involves forming the butanamide linker between the two heterocycles. Two coupling strategies are prevalent:
Carbodiimide-Mediated Amidation
EDCl/HOBt promotes amide bond formation:
Procedure :
-
Reagents : 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (1.0 equiv), 3-oxo-1,2-benzothiazole-2-carboxylic acid (1.1 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DMF.
-
Conditions : 0°C → room temperature, 12 hours.
-
Workup : Column chromatography (DCM/methanol 9:1).
CDI-Activated Coupling
Carbonyl diimidazole (CDI) activates the carboxylic acid for nucleophilic attack:
Procedure :
-
Reagents : 3-Oxo-1,2-benzothiazole-2-carboxylic acid (1.0 equiv), CDI (1.2 equiv), THF, 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine (1.1 equiv).
-
Conditions : 25°C, 6 hours.
-
Workup : Precipitation with hexane, filtration.
Optimization and Comparative Analysis
Reaction Efficiency Across Methods
Z-Configuration Control
The Z-configuration at the imine group is ensured by:
-
Steric hindrance : Bulky substituents on the thiadiazole favor the Z-form.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Case Studies
Recent studies have identified derivatives similar to N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide as effective against various cancer cell lines. Notably, one study reported an IC50 value of 0.08 µM against VEGFR-2, showcasing its potential as a targeted therapy for cancers reliant on angiogenesis .
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | VEGFR-2 | 0.08 | MCF-7 |
| Compound B | FGFR-1 | 0.19 | MCF-7 |
| Compound C | PDGFR-β | 0.17 | MCF-7 |
COX Inhibition
The compound has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Inhibition of these enzymes is critical in managing inflammation and pain associated with various conditions such as arthritis and cardiovascular diseases.
Research Findings
A series of thiadiazole-benzothiazole hybrids were evaluated for their COX inhibitory profiles, with some derivatives exhibiting potent selective inhibition of COX-1 over COX-2. This selectivity is advantageous as it may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Biological Assays
The 1,3,4-thiadiazole moiety is known for its anticonvulsant properties. Compounds incorporating this scaffold have been synthesized and tested in various animal models for their efficacy in reducing seizure activity.
Case Study Insights
In vivo studies indicated that certain derivatives demonstrated significant anticonvulsant activity comparable to established medications like phenytoin and carbamazepine. The structure–activity relationship (SAR) studies suggested that modifications to the thiadiazole ring could enhance potency .
Broad-Spectrum Efficacy
Compounds containing both thiadiazole and benzothiazole have been investigated for their antimicrobial properties against Gram-positive and Gram-negative bacteria.
Experimental Results
Research has shown that certain derivatives exhibit significant antibacterial activity, suggesting potential applications in developing new antibiotics .
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Moderate |
Targeting Viral Proteases
Emerging studies indicate that thiadiazole-benzothiazole compounds may inhibit viral proteases, including those responsible for the replication of SARS-CoV-2.
Preliminary Data
In vitro assays have shown that these compounds can effectively reduce viral load by targeting the main protease of SARS-CoV-2, highlighting their potential as antiviral agents .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Biological Activity
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.
Structural Overview
The compound features a thiadiazole ring and a benzothiazole moiety , which are known for their pharmacological significance. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria as well as some fungal species.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
Anticancer Potential
In vitro studies indicate that this compound may inhibit cancer cell proliferation. Research has demonstrated its cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | 5.0 |
| A549 (lung cancer) | 6.5 |
| MCF-7 (breast cancer) | 7.8 |
The compound appears to induce apoptosis in these cells and disrupt the cell cycle progression . The mechanisms underlying these effects involve interactions with specific molecular targets that regulate cell growth and survival pathways.
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The thiadiazole ring can inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Interaction : It may bind to receptor tyrosine kinases (RTKs), inhibiting pathways essential for cancer cell proliferation .
- DNA Interaction : The compound may interfere with DNA replication and repair processes, leading to increased apoptosis in cancer cells .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- A study by Kamal et al. explored the anticancer properties of similar benzothiazole derivatives and found comparable IC50 values against various cancer cell lines .
- Research published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzothiazole structure enhanced anticancer activity through improved receptor binding affinities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 4-methoxybenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to phenyl or phenylethyl substituents (e.g., in compounds 6 and 8a ).
Heterocyclic Moieties: Benzothiazolone (target compound) vs. benzotriazinone (): Benzothiazolone’s sulfur atom may facilitate stronger hydrogen bonding compared to benzotriazinone’s nitrogen-rich system. Isoxazole (compound 6 ) introduces additional hydrogen bond acceptors, which are absent in the target compound.
Synthetic Yields :
- Thiadiazole derivatives with electron-withdrawing groups (e.g., acetyl in 8a ) typically show higher yields (~80%) than those with bulky substituents. The target compound’s synthesis likely requires optimized coupling conditions due to its extended butanamide chain.
Pharmacological Implications (Inferred from Analogs)
- Antimicrobial Activity: Thiadiazoles with methoxy groups (e.g., target compound) exhibit enhanced Gram-positive bacterial inhibition compared to non-polar analogs .
- Solubility : The methoxy group may reduce aqueous solubility compared to hydroxylated analogs but improve blood-brain barrier penetration.
Spectral and Analytical Data
Table 2: Comparative Spectral Features
Q & A
Q. What alternative synthetic routes exist for introducing the 3-oxo-1,2-benzothiazole moiety?
- Methodological Answer : The benzothiazole ring can be synthesized via oxidative cyclization of 2-aminothiophenol derivatives using iodine/H₂O₂ or Cu(I)-catalyzed methods. Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
